1,1-Dimethoxyacetone
Overview
Description
1,1-Dimethoxyacetone, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50127. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
C-Acylation and Condensation Reactions
- C-Acylation and Enamine Formation: 1,1-Dimethoxyacetone undergoes C-acetylation leading to self-condensation, forming compounds like tetramethoxymesityl oxide and 1,3-dialkoxyacetone. It reacts with morpholine or piperidine to form enamines, which undergo acylation to produce various derivatives (Tang & Chang, 1982).
Rearrangement Studies
- Rearrangement Mechanisms: Studies on 1,3-dialkoxyacetones and this compound derivatives revealed insights into acid-catalyzed rearrangement mechanisms, yielding products like methylglyoxal dialkyl acetals and furanones (Yu et al., 1990).
Enzymatic Modification
- Antioxidant Synthesis: this compound can be enzymatically modified to produce compounds with higher antioxidant capacity. This process demonstrates the potential of laccase-catalyzed oxidation for bioactive compound synthesis (Adelakun et al., 2012).
Methyl Ester Preparation
- Esterification Techniques: It's used in the preparation of methyl esters, where its reaction with water in the presence of strong acid forms methanol and acetone, acting as a water scavenger in esterification processes (Radin, Hajra, & Akahori, 1960).
Synthesis of Fluorinated Compounds
- Fluorinated Building-Blocks: An efficient method for synthesizing 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals from this compound has been developed, showing its role in creating novel functionalized fluorinated building blocks (Chizhov et al., 2017).
Peptide Synthesis
- Bicyclic Peptide Synthesis: this compound is used in the chemical synthesis of cyclic peptides, particularly in linking free cysteine side-chains, to create complex, multicyclic peptides (Lin et al., 2020).
Sensor Development
- Sensor Applications: It's involved in the development of molecularly imprinted sensors, like in the selective assay of dimethoate in wheat flour, demonstrating its application in environmental monitoring (Capoferri et al., 2017).
Analytical Methods
- Water Sample Analysis: It's used in the derivatization process for determining 1,1-dimethylhydrazine in water samples, showcasing its application in environmental analysis (Abilev, Kenessov, & Batyrbekova, 2014).
Photolysis Studies
- Photolysis Research: Studies on the photolysis of aryloxyacetones, which include dimethoxyacetone, provide insights into the photochemical behavior of these compounds (Dirania & Hill, 1966).
Catalysis and Conversion
- Catalytic Processes: It plays a role in catalytic processes like the acetalization of acetone with glycerol, providing sustainable pathways for converting glycerol into valuable compounds (Li, Korányi, Sels, & Pescarmona, 2012).
Conformational Energy Analysis
- Energy Mapping: The conformational energy map for rotamers of dimethoxymethane, a related compound, has been calculated, providing insights into the anomeric effect and molecular interactions (Wiberg & Murcko, 1989).
Crocetin Synthesis
- Synthesis of Crocetin Ester: this compound is used in the synthesis of crocetin dimethyl ester, a compound with potential applications in pharmaceuticals (Dan-dan, 2012).
Sample Dehydration for Microscopy
- Electron Microscopy Preparation: It's used in the chemical dehydration of biological tissues for electron microscopy, offering a simpler and quicker method than traditional physical dehydration techniques (Muller & Jacks, 1975).
Antibacterial Activity
- Antibacterial Properties: The antibacterial activity of dimethoxane, a related compound, has been studied for its potential application in preserving pharmaceutical systems (Woolfson, 1977).
Biomedical Research
- Chemotherapy Application: Artemisinin-derived trioxane dimers, involving dimethoxy compounds, show promise for chemotherapy of malaria and cancer (Posner et al., 2002).
Safety and Hazards
When handling 1,1-Dimethoxyacetone, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s known to be involved in various chemical reactions, such as ti-mediated aldol addition .
Mode of Action
The mode of action of 1,1-Dimethoxyacetone involves its interaction with other compounds in chemical reactions. For instance, in a Ti-mediated aldol addition, this compound interacts with 1-(4-bromophenyl)ethan-1-one to produce an aldol adduct .
Result of Action
The result of this compound’s action can be seen in the products of the chemical reactions it participates in. For example, in the Ti-mediated aldol addition, the interaction of this compound with 1-(4-bromophenyl)ethan-1-one results in the formation of an aldol adduct .
Biochemical Analysis
Biochemical Properties
Methylglyoxal is a reactive dicarbonyl compound formed as a side product of glycolysis and has been implicated in the glycation of proteins, potentially affecting their structure, thermal stability, and enzymatic activity .
Cellular Effects
The cellular effects of 1,1-Dimethoxyacetone are not well documented. Given its role in the synthesis of methylglyoxal, it may indirectly influence cellular processes through the effects of methylglyoxal. Methylglyoxal has been shown to have various effects on cells, including modification of proteins and nucleic acids, induction of cell death, and involvement in signal transduction .
Molecular Mechanism
The molecular mechanism of this compound is not well studied. It is known to be involved in the synthesis of methylglyoxal, which can interact with biomolecules such as proteins and nucleic acids, leading to modifications that can affect their function .
Metabolic Pathways
It is known to be involved in the synthesis of methylglyoxal , which is a part of several metabolic pathways, including glycolysis.
Properties
IUPAC Name |
1,1-dimethoxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSHNOGEVXRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064244 | |
Record name | 2-Propanone, 1,1-dimethoxy- | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Methylglyoxal dimethyl acetal | |
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Vapor Pressure |
8.48 [mmHg] | |
Record name | Methylglyoxal dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6342-56-9 | |
Record name | Pyruvic aldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylglyoxal dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342569 | |
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Record name | 1,1-Dimethoxyacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50127 | |
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Record name | 2-Propanone, 1,1-dimethoxy- | |
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Record name | 2-Propanone, 1,1-dimethoxy- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6064244 | |
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Record name | 1,1-dimethoxyacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.123 | |
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Record name | 1,1-Dimethoxyacetone | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3772KY264D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that the chemoselectivity of the reaction between 1,1-dimethoxypropan-2-one and allylsilanes is significantly influenced by the type of Lewis acid catalyst used. [] This means that researchers can control whether the reaction occurs preferentially at the acetal moiety or another site within the molecule by selecting the appropriate Lewis acid. This control is crucial for achieving desired product outcomes in synthetic chemistry.
A: Yes, 1,1-dimethoxypropan-2-one plays a key role in the total synthesis of (3S,5R,6R)-paracentrone, a naturally occurring C31-methyl ketone apocarotenoid. [] Its use in this multi-step synthesis highlights its versatility as a building block in organic chemistry.
A: 1,1-Dimethoxypropan-2-one can be reacted with cyanoacetic acid in a one-pot domino-Knoevenagel reaction to synthesize the novel compound, racemic 3-cyano-5-methoxy-4-methyl-5H-furan-2-one. [] This domino reaction demonstrates the potential of 1,1-dimethoxypropan-2-one in efficiently constructing complex molecules.
A: Researchers have employed 1,1-dimethoxypropan-2-one in the synthesis of 2-aminoimidazol-4-carbaldehyde derivatives. [] These derivatives are valuable intermediates in the production of various 2-aminoimidazole alkaloids, some of which exhibit promising pharmaceutical properties. This highlights the compound's relevance in medicinal chemistry.
A: Yes, 1,1-dimethoxypropan-2-one has been identified as a significant component in esterified bio-oil derived from the pyrolysis of rice stalk. [] Its presence was confirmed through a combination of analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and gas chromatography/mass spectroscopy (GC/MS). This finding suggests potential applications for this compound in biofuel production or as a platform chemical derived from renewable sources.
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